molecular formula C20H20N2O5S B14801944 methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate

methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate

Cat. No.: B14801944
M. Wt: 400.4 g/mol
InChI Key: CPWVUOJWCDEPNR-VZUCSPMQSA-N
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Description

Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate is a complex organic compound with the molecular formula C20H20N2O5S and a molecular weight of 400.45 g/mol . This compound is characterized by the presence of a benzoate ester group, a dimethoxyphenyl group, and an acrylamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioylamino]benzoate

InChI

InChI=1S/C20H20N2O5S/c1-25-16-10-4-13(12-17(16)26-2)5-11-18(23)22-20(28)21-15-8-6-14(7-9-15)19(24)27-3/h4-12H,1-3H3,(H2,21,22,23,28)/b11-5+

InChI Key

CPWVUOJWCDEPNR-VZUCSPMQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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